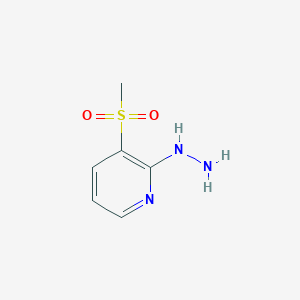
2-Hydrazinyl-3-(methylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3-(methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol . This compound is characterized by the presence of a hydrazinyl group and a methylsulfonyl group attached to a pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Hydrazinyl-3-(methylsulfonyl)pyridine involves several steps. One common method includes the reaction of 3-(methylsulfonyl)pyridine with hydrazine hydrate under controlled conditions . The reaction typically occurs in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-Hydrazinyl-3-(methylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to control the reaction rate and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Hydrazinyl-3-(methylsulfonyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . This interaction can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
2-Hydrazinyl-3-(methylsulfonyl)pyridine can be compared with other similar compounds, such as:
2-Hydrazinyl-5-(methylsulfonyl)pyridine: This compound has a similar structure but with the hydrazinyl group attached to the 5-position of the pyridine ring. It exhibits different chemical reactivity and biological activities.
Pyridine appended 2-hydrazinylthiazole derivatives: These compounds contain a thiazole ring appended to the pyridine ring and have shown potential as chemotherapeutic agents for Mycobacterium tuberculosis.
The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which influences its chemical properties and reactivity.
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(3-methylsulfonylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) |
InChI Key |
PFOVGLODTWVQCL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)
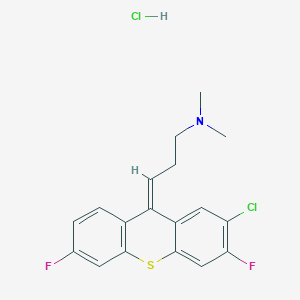
![8-Bromo-2,2-dimethyl-6-(methylsulfonyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12851410.png)
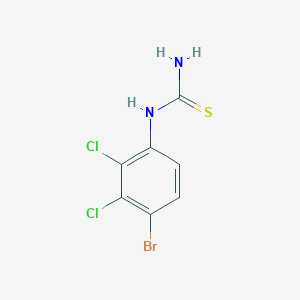
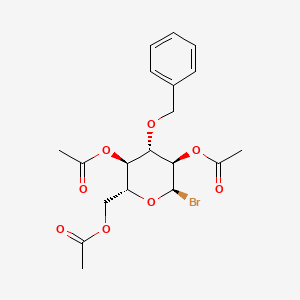
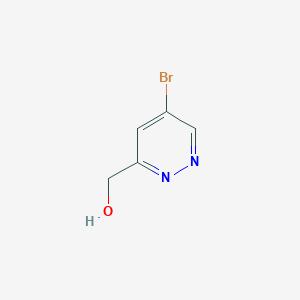


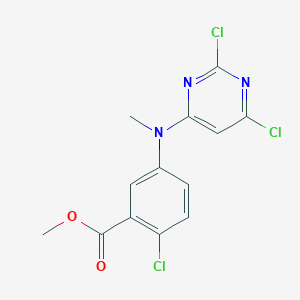
![N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-sulfanylpropanamide](/img/structure/B12851451.png)


